2-{4-[(3,4-difluorophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine
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Overview
Description
2-{4-[(3,4-difluorophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine is a complex organic compound that features a piperazine ring substituted with a difluorophenyl group and a dimethylpyrimidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(3,4-difluorophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine typically involves multiple steps. One common method includes the reaction of 3,4-difluorobenzyl chloride with piperazine to form 4-(3,4-difluorobenzyl)piperazine. This intermediate is then reacted with N,N-dimethylpyrimidin-4-amine under suitable conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-{4-[(3,4-difluorophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction might yield an alcohol or alkane.
Scientific Research Applications
2-{4-[(3,4-difluorophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including as an antiviral or anticancer agent.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{4-[(3,4-difluorophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. For example, it might inhibit a key enzyme in a viral replication cycle or activate a receptor involved in cell growth regulation.
Comparison with Similar Compounds
Similar Compounds
- 2-{4-[(3,4-difluorophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine
- 2-{4-[(4-bromophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine
- 2-{4-[(3-chlorophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct biological activities and chemical reactivity compared to similar compounds. The presence of the difluorophenyl group, in particular, can enhance its binding affinity to certain molecular targets and improve its metabolic stability.
Properties
Molecular Formula |
C17H21F2N5 |
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Molecular Weight |
333.4 g/mol |
IUPAC Name |
2-[4-[(3,4-difluorophenyl)methyl]piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine |
InChI |
InChI=1S/C17H21F2N5/c1-22(2)16-5-6-20-17(21-16)24-9-7-23(8-10-24)12-13-3-4-14(18)15(19)11-13/h3-6,11H,7-10,12H2,1-2H3 |
InChI Key |
YZUMNQACJGVXHP-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC(=NC=C1)N2CCN(CC2)CC3=CC(=C(C=C3)F)F |
Origin of Product |
United States |
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